8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol
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Overview
Description
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol is a synthetic organic compound known for its vibrant color and complex structure. It is primarily used as a dye and has applications in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol involves several steps. The process typically starts with the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 5-[(3-methoxypropyl)amino]-1-naphthol. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and nitro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of 8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol involves its ability to interact with various molecular targets. The azo bond and the aromatic rings allow it to bind to proteins and nucleic acids, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Employed in staining lipids in biological samples.
Properties
CAS No. |
74839-55-7 |
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Molecular Formula |
C20H19ClN4O4 |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
8-[(2-chloro-4-nitrophenyl)diazenyl]-5-(3-methoxypropylamino)naphthalen-1-ol |
InChI |
InChI=1S/C20H19ClN4O4/c1-29-11-3-10-22-16-8-9-18(20-14(16)4-2-5-19(20)26)24-23-17-7-6-13(25(27)28)12-15(17)21/h2,4-9,12,22,26H,3,10-11H2,1H3 |
InChI Key |
VUZLFEYRTSXBGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C2C=CC=C(C2=C(C=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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